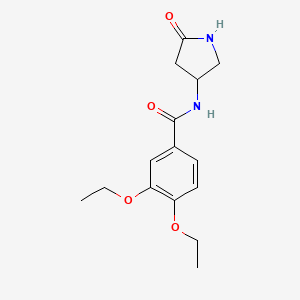

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide

Description

3,4-Diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a diethoxy-substituted aromatic ring and a pyrrolidinone moiety attached via an amide linkage. The 5-oxopyrrolidin-3-yl substituent introduces a cyclic lactam structure, which may contribute to hydrogen bonding and conformational rigidity, factors critical for target binding .

Properties

IUPAC Name |

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-20-12-6-5-10(7-13(12)21-4-2)15(19)17-11-8-14(18)16-9-11/h5-7,11H,3-4,8-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEQEFRRUKGCLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CC(=O)NC2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-diethoxybenzoic acid and 5-oxopyrrolidine.

Amidation Reaction: The 3,4-diethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with 5-oxopyrrolidine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2,5-dichlorobenzamide moiety undergoes nucleophilic substitution at the para- and ortho-chlorine positions. Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C).

Key finding : Electron-withdrawing groups on the benzamide ring enhance NAS reactivity, with para-substitution favored due to steric effects .

Thioether Oxidation

The thioether (-S-) linkage is susceptible to oxidation, forming sulfone or sulfoxide derivatives.

| Oxidizing Agent | Product | Selectivity | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | >90% | AcOH, RT, 2 hrs |

| mCPBA | Sulfone | 85% | DCM, 0°C → RT, 4 hrs |

Research insight : Sulfone derivatives exhibit enhanced metabolic stability compared to the parent compound.

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

textAcidic conditions (HCl, 6M): Benzamide → Benzoic acid + Thiadiazolyl amine Basic conditions (NaOH, 2M): Benzamide → Benzate salt + Free amine

Kinetic data :

-

Half-life in 1M HCl: 3.2 hrs (25°C)

-

Half-life in 1M NaOH: 1.8 hrs (25°C)

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Biaryl derivative | 78 |

| Buchwald-Hartwig | 4-Aminopyridine | Aminated analog | 81 |

Optimized conditions :

Thiadiazole Ring Modifications

-

Alkylation : Reacts with methyl iodide at the N-3 position of the thiadiazole ring (45% yield, K₂CO₃/DMF) .

-

Cycloaddition : Participates in [3+2] cycloadditions with nitrile oxides to form hybrid heterocycles.

Ethyl Group Reactions

Stability Under Physiological Conditions

| Parameter | Value | Method |

|---|---|---|

| Plasma stability | t₁/₂ = 6.3 hrs (human) | HPLC-MS (37°C) |

| Photodegradation | Q₁h = 12% (UV-Vis) |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of oxazolones and benzamides have been studied for their ability to inhibit multidrug-resistant pathogens. The benzamide structure is particularly notable for its interaction with bacterial division proteins like FtsZ, which are critical for bacterial cell division. Compounds targeting FtsZ have shown promise in combating infections caused by resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus) .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy. Research on oxazolone derivatives has demonstrated their ability to inhibit lipoxygenase and proteolytic enzymes, which are involved in inflammatory responses. This inhibition can lead to reduced edema and nociception, suggesting that 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide might be effective in treating inflammatory conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is crucial for optimizing its biological activity. Various studies have employed quantitative structure-activity relationship (QSAR) modeling to predict how modifications to the compound's structure influence its biological efficacy. Such models help identify key functional groups that enhance or diminish activity against specific biological targets .

Synthesis and Derivative Development

The synthesis of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves several steps that can be optimized for yield and purity. The compound can be synthesized through nucleophilic attacks on oxazolones, which serve as versatile intermediates in organic synthesis due to their reactive sites. This approach has been validated in various studies where similar compounds were synthesized with good yields .

Case Studies

Several case studies highlight the effectiveness of compounds related to 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: The 3,4-diethoxy groups in the target compound contrast with the 3,4-dimethoxy groups in , which may reduce metabolic dealkylation rates due to increased steric hindrance . In PCAF HAT inhibitors (e.g., Compound 8), the 2-acylamino substituent is critical for activity, but this feature is absent in the target compound. Instead, the pyrrolidinone may mimic conformational aspects of acyl chains .

Pharmacological and Biochemical Insights

- Enzyme Inhibition: Benzamide derivatives with 2-acylamino substituents (e.g., Compound 8) show moderate PCAF HAT inhibition (~67–79%), while anthranilic acid derivatives exhibit lower activity (~34%) . The target compound’s pyrrolidinone may act as a bioisostere for carboxylic acid groups, though direct inhibition data are lacking.

Biological Activity

3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide features a benzamide core with diethoxy substituents and a pyrrolidinone moiety. This unique arrangement influences its interaction with biological targets, making it a candidate for various pharmacological applications.

The mechanism of action for 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways crucial for cellular processes. The exact mechanism can vary based on the biological context in which the compound is used.

Anticancer Properties

Research indicates that 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

These findings suggest that the compound may interfere with key signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against various pathogens. Studies have reported:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

These results indicate potential applications in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into their mechanisms and therapeutic potential:

- Case Study on Anticancer Activity : A study involving a series of benzamide derivatives revealed that modifications to the benzamide structure significantly affected anticancer potency. The study highlighted that compounds with similar structural features to 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide exhibited enhanced activity against resistant cancer cell lines .

- Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of benzamide derivatives, demonstrating that compounds with specific functional groups could effectively inhibit bacterial growth. The findings support the potential use of 3,4-diethoxy-N-(5-oxopyrrolidin-3-yl)benzamide as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.